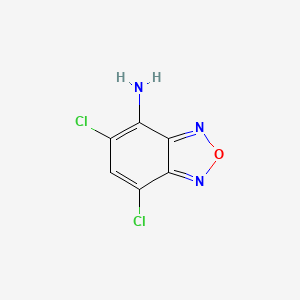

5,7-Dichloro-2,1,3-benzoxadiazol-4-amine

Description

Significance of Benzoxadiazole Heterocycles as Core Scaffolds in Advanced Chemical Synthesis

The 2,1,3-benzoxadiazole (BOX) framework is a planar, bicyclic aromatic system that has garnered significant attention for its use in constructing advanced organic materials. nih.govnih.gov The incorporation of this heterocycle into larger π-conjugated systems often imparts desirable photophysical properties, such as intense fluorescence and large Stokes shifts. nih.gov This has led to the extensive development of benzoxadiazole derivatives as fluorophores for various applications. nih.govnih.govfrontiersin.org

In materials science, these heterocycles are key building blocks for luminescent liquid crystals, organic light-emitting diodes (OLEDs), and solar cells. researchgate.net Their electron-accepting nature makes them valuable components in donor-π-acceptor (D-π-A) type molecules, which are crucial for developing materials with tailored electronic and optical characteristics. nih.govnih.gov The synthesis of new fluorescent compounds based on the 2,1,3-benzoxadiazole core is an active area of research, with studies focusing on their characterization and photophysical and electrochemical properties. researchgate.net

Contextualization of Halogenated 2,1,3-Benzoxadiazoles in Contemporary Organic Chemistry

Halogenation of organic molecules is a fundamental strategy for modulating their physical, chemical, and biological properties. When applied to the 2,1,3-benzoxadiazole scaffold, halogen atoms serve as powerful tools for fine-tuning the characteristics of the resulting compounds and provide versatile synthetic handles for further functionalization.

The introduction of halogen atoms into an organic molecule can profoundly alter its properties. Halogens are highly electronegative, and their incorporation can create significant molecular dipole moments, thereby influencing solubility, melting points, and boiling points. This is particularly important in medicinal chemistry, where such modifications can affect a drug's bioavailability.

Furthermore, halogenation is a key strategy for directing subsequent chemical reactions. Halogen atoms can be replaced through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the construction of complex molecular architectures. researchgate.net This reactivity makes halogenated compounds essential intermediates in multi-step organic syntheses.

Dichloro-substituted benzoxadiazole frameworks are valuable and versatile intermediates in organic synthesis. The chlorine atoms can be selectively substituted to introduce a wide range of functional groups, enabling the creation of diverse derivatives. For example, di-halogenated benzoxadiazoles and their sulfur analogues (benzothiadiazoles) serve as key monomers in the synthesis of advanced conjugated polymers. mit.edu The synthesis of 5,6-dialkoxy-4,7-dibromo-2,1,3-benzooxadiazole, for instance, provides a building block for high-molecular-weight luminescent polymers with improved solubility and red-shifted emission maxima. mit.edu

Similarly, the synthesis of derivatives from 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245) highlights the utility of the dichloro-aromatic moiety as a starting point for creating potential enzyme inhibitors. researchgate.net While a different heterocyclic system, this work underscores the synthetic importance of the dichloro-substitution pattern on a fused benzofused ring system for accessing biologically relevant chemical space.

Specific Research Relevance of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine and its Analogs in Scientific Inquiry

While specific research literature on this compound is limited, the relevance of this compound can be inferred from the extensive research on its structural analogs. The combination of an amino group and halogen substituents on the benzoxadiazole core suggests significant potential in several areas of chemical research.

Analogs such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) are widely used as fluorescent labeling and derivatizing reagents for amines and amino acids. anjs.edu.iqanjs.edu.iqdergipark.org.tr The reaction between the halogenated benzoxadiazole and an amine is central to this application, producing highly fluorescent and stable products that can be detected at very low levels. dergipark.org.tr This highlights the importance of the 4-amino-benzoxadiazole linkage in the field of analytical chemistry.

Furthermore, research into compounds like N-{4-[5-(N,N-substituted)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-7-nitro-2,1,3-benzoxadiazol-4-amine demonstrates how the 4-amino-benzoxadiazole core can be used as a scaffold to synthesize more complex heterocyclic systems with potential pharmacological activities. anjs.edu.iqanjs.edu.iq The presence of two chlorine atoms in this compound, as opposed to a single chlorine and a nitro group in NBD-Cl, would modulate the electronic properties of the ring and offer distinct reactivity for further synthetic transformations. The amino group provides a nucleophilic site for derivatization, while the two chlorine atoms could be selectively functionalized, making the title compound a potentially valuable intermediate for creating novel fluorescent probes, materials, or biologically active agents. The antitumor activity of other amino-substituted heterocyclic compounds, such as phenoxazine (B87303) derivatives, further suggests the potential for discovering biological activity in this class of molecules. nih.gov

Data Tables

Photophysical Properties of D-π-A-π-D Fluorophores Containing a 2,1,3-Benzoxadiazole Unit nih.govnih.gov

| Compound | Absorption Max (λ_abs) | Molar Absorption Coefficient (ε) | Emission Max (λ_em) | Stokes Shift (cm⁻¹) |

|---|

Synthetic Intermediates Based on Halogenated Benzoxadiazoles

| Intermediate | Application | Reference |

|---|---|---|

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Fluorescent derivatizing reagent for amines | dergipark.org.tr |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Fluorescent derivatizing reagent for amines | dergipark.org.tr |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-2,1,3-benzoxadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3O/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYPMZSBOBFGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346049 | |

| Record name | 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330982-41-7 | |

| Record name | 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 5,7 Dichloro 2,1,3 Benzoxadiazol 4 Amine Derivatives

Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the molecular structure of newly synthesized compounds is fundamental in chemical research. For derivatives of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information to build a complete structural picture. ekb.egjmchemsci.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are routinely employed to map the carbon-hydrogen framework of benzoxadiazole derivatives. researchgate.net

In the ¹H NMR spectrum of a this compound derivative, the single aromatic proton (H-6) would be expected to appear as a singlet in the downfield region, typically between 6.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the surrounding electron-withdrawing groups. The protons of the amine group (-NH₂) would typically produce a broad singlet, the chemical shift of which can be highly variable and is dependent on solvent, concentration, and temperature. For example, in a related N,N-dimethyl-7-nitrobenzo[c] researchgate.netfrontiersin.orgresearchgate.netoxadiazol-4-amine, the aromatic protons appear as doublets at 8.49 ppm and 6.09 ppm, while the N-methyl protons are a singlet at 3.34 ppm.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the benzoxadiazole ring are expected to resonate in the aromatic region (approximately 100-160 ppm). The specific chemical shifts are influenced by the substituents. Carbons directly attached to chlorine atoms (C-5 and C-7) and the amino group (C-4) will show characteristic shifts. For instance, in a series of 5-(4-bromophenyl)-2-alkyl-2H-tetrazole derivatives, aromatic carbons resonate between 117 and 164 ppm. frontiersin.org The precise assignment of each carbon signal is often aided by two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which establish correlations between protons and their directly attached or more distant carbons.

Table 1: Representative NMR Data for Substituted Benzoxadiazole Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| N,N-dimethyl-7-nitrobenzo[c] researchgate.netfrontiersin.orgresearchgate.netoxadiazol-4-amine | ¹H | 8.49 | d | |

| ¹H | 6.09 | d | ||

| ¹H (N(CH₃)₂) | 3.34 | s | ||

| 2,1,3-Benzoxadiazole | ¹H | 7.85 | dd, J = 6.0, 4.0 Hz | frontiersin.orgresearchgate.net |

| ¹H | 7.41 | dd, J = 6.0, 4.0 Hz | frontiersin.orgresearchgate.net |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. masterorganicchemistry.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the primary amine, the aromatic ring, and the carbon-chlorine bonds.

The primary amine (-NH₂) group is typically identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. libretexts.orgpressbooks.pub The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the benzene (B151609) ring of the benzoxadiazole system usually give rise to one or more bands in the 1450-1600 cm⁻¹ range. libretexts.org The spectrum of 2,1,3-benzoxadiazole shows characteristic peaks at 1614, 1583, and 1535 cm⁻¹. frontiersin.orgresearchgate.net Additionally, the C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The unique combination of these absorption bands provides strong evidence for the proposed molecular structure.

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Weak to Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |

| Benzoxadiazole Ring | Ring vibrations | ~1580, ~1530, ~1480 | Medium |

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₆H₃Cl₂N₃O), HRMS would provide an experimental mass that is very close to the calculated exact mass of 202.9653 Da. This high level of accuracy allows for the unambiguous confirmation of the molecular formula. Furthermore, the presence of two chlorine atoms would produce a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, signals corresponding to the [M]⁺, [M+2]⁺, and [M+4]⁺ ions would be observed with a distinctive intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule. An example of HRMS application shows the calculated m/z for C₁₆H₁₅N₅O₂S ([M+H]⁺) as 342.1025, with the found value being 342.1072, demonstrating the precision of the technique.

Photophysical Characterization for Fluorescent Properties

The 2,1,3-benzoxadiazole scaffold is a core component of many fluorescent dyes and probes. nih.gov The combination of an electron-donating group (amine) and an electron-accepting heterocycle often results in compounds with interesting photophysical properties, such as intramolecular charge transfer (ICT), which are sensitive to the local environment.

UV-Visible absorption spectroscopy measures the electronic transitions within a molecule, typically from the ground state to an excited state. Benzoxadiazole derivatives generally exhibit strong absorption in the UV or visible region of the spectrum due to π-π* transitions. frontiersin.orgresearchgate.net For derivatives of this compound, the absorption spectrum is expected to be dominated by an intense band characteristic of an intramolecular charge transfer (ICT) transition, from the electron-rich amino-substituted benzene ring to the electron-deficient benzoxadiazole nucleus.

The position of the absorption maximum (λ_max) is sensitive to both the electronic nature of substituents on the ring and the polarity of the solvent. In a study of various 4-N-substituted benzothiadiazoles (a related class of compounds), absorption maxima were observed in the range of 426–437 nm. nih.govresearchgate.net This phenomenon, known as solvatochromism, is a hallmark of ICT dyes. The molar absorption coefficient (ε), a measure of how strongly the molecule absorbs light at a given wavelength, is typically high for these compounds, often in the range of 10⁴ L mol⁻¹ cm⁻¹. researchgate.net

Table 3: Representative UV-Visible Absorption Data for Benzoxadiazole and Related Derivatives

| Compound | Solvent | λ_abs (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| D-π-A-π-D Benzoxadiazole Fluorophore | Solution | ~419 | ~2.7 x 10⁷ | frontiersin.orgresearchgate.net |

| 4-N-substituted Benzothiadiazoles | Various | 426 - 437 | Not specified | nih.govresearchgate.net |

| Thiourea-substituted Benzoxadiazole (2c) | Acetonitrile (B52724) | 464 | 7836 |

Many benzoxadiazole derivatives are highly fluorescent, re-emitting a portion of the absorbed light energy as photons. Stationary fluorescence spectroscopy provides key information about the emission properties, including the emission maximum (λ_em) and the fluorescence quantum yield (Φ_f). nih.gov

The emission from these compounds is often characterized by a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. Large Stokes shifts (e.g., ~3,779 cm⁻¹) are advantageous for fluorescence applications as they minimize self-absorption and improve detection sensitivity. frontiersin.orgresearchgate.net Similar to absorption, the emission spectra of these ICT dyes are typically highly sensitive to solvent polarity, often showing a bathochromic (red) shift as solvent polarity increases. This positive solvatochromism occurs because the more polar excited state is stabilized to a greater extent by polar solvents than the ground state. researchgate.net

The fluorescence quantum yield (Φ_f) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. nih.gov The quantum yield can vary significantly depending on the molecular structure and the solvent environment, as non-radiative decay pathways can compete with fluorescence. For example, some D-π-A-π-D type benzoxadiazole fluorophores exhibit a strong fluorescence emission with a quantum yield (Φ_f) of approximately 0.5 in solution. frontiersin.orgresearchgate.net In contrast, another amino-substituted benzoxadiazole derivative (2c) was found to have a quantum yield of 0.05 in acetonitrile. The study of these properties is essential for the development of new fluorescent probes and materials.

Table 4: Representative Fluorescence Data for Benzoxadiazole Derivatives

| Compound | Solvent | λ_em (nm) | Quantum Yield (Φ_f) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|

| D-π-A-π-D Benzoxadiazole Fluorophore | CHCl₃ | ~500 | ~0.5 | ~81 | frontiersin.orgresearchgate.net |

| Thiourea-substituted Benzoxadiazole (2b) | Acetonitrile | Not specified | 0.004 | >250 | researchgate.net |

| Thiourea-substituted Benzoxadiazole (2c) | Acetonitrile | Not specified | 0.05 | >250 | researchgate.net |

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the excited-state dynamics of fluorescent molecules. For derivatives of 2,1,3-benzoxadiazole, this method reveals insights into the lifetimes of their excited states and the processes that occur following photoexcitation.

Detailed research on D-π-A-π-D type fluorophores incorporating a 2,1,3-benzoxadiazole unit has shown that these compounds can exhibit complex decay kinetics. nih.gov For instance, studies on compound 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] nih.govfrontiersin.orgevidentscientific.comoxadiazole in various solvents revealed the presence of two distinct excited-state lifetimes (τ₁ and τ₂). nih.gov This bi-exponential decay suggests the presence of at least two different emitting species or states. In chloroform, these longer and shorter lifetimes have been attributed to the emission from monomeric and aggregated molecules, respectively. researchgate.net

The solvent environment plays a critical role in these dynamics. In solvents like toluene (B28343), tetrahydrofuran, and acetone, the longer lifetime component (τ₁) is typically over 3 ns, while the shorter component (τ₂) ranges from 1.8 to 2.2 ns. nih.gov The relative amplitudes of these components indicate their contribution to the total fluorescence, with the shorter lifetime often dominating the emission. nih.gov This behavior underscores the sensitivity of the excited-state processes to the local environment. The study of these dynamics is essential for understanding mechanisms like intramolecular charge transfer (ICT), which are fundamental to the function of these molecules in various applications. nih.gov

| Solvent | τ₁ (ns) | A₁ (%) | τ₂ (ns) | A₂ (%) |

|---|---|---|---|---|

| Heptane (B126788) | 2.84 | 32 | 1.15 | 68 |

| Toluene | 3.58 | 36 | 1.80 | 64 |

| Tetrahydrofuran | 3.80 | 34 | 2.20 | 66 |

| Acetone | 3.10 | 25 | 1.90 | 75 |

This interactive table presents the excited-state lifetimes (τ) and relative amplitudes (A) for a 2,1,3-benzoxadiazole derivative in various solvents, as determined by time-resolved fluorescence spectroscopy. nih.gov

Solvatochromic Studies on Fluorescence Emission Behavior

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a prominent feature of many 2,1,3-benzoxadiazole derivatives. nih.gov This phenomenon provides valuable information about the electronic structure of the molecule in its ground and excited states. The fluorescence emission of these compounds is often highly sensitive to the solvent environment. evidentscientific.com

Studies on benzoxadiazole derivatives demonstrate that an increase in solvent polarity can lead to a significant red shift (bathochromic shift) in the fluorescence emission spectrum. evidentscientific.comnih.gov This is indicative of a more polar excited state compared to the ground state, a characteristic of molecules undergoing intramolecular charge transfer (ICT) upon excitation. nih.govmdpi.com In the excited state, a redistribution of electron density occurs, creating a larger dipole moment that is stabilized by polar solvent molecules. evidentscientific.com This stabilization lowers the energy of the excited state, resulting in emission at a longer wavelength. evidentscientific.com

For example, the photophysical properties of 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] nih.govfrontiersin.orgevidentscientific.comoxadiazole were examined in a range of solvents. nih.govfrontiersin.org While the absorption spectra showed only a slight red-shift with increasing solvent polarity, the fluorescence spectra displayed significant shifts. nih.gov A notable hypsochromic (blue) shift was observed in less polar solvents like heptane and toluene compared to more polar ones like chloroform, which is consistent with ICT character. frontiersin.org The large Stokes shifts observed (the difference between the absorption and emission maxima) further support the occurrence of a substantial geometric or electronic rearrangement in the excited state. nih.gov

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Heptane | 419 | 472 | 2863 |

| Toluene | 423 | 479 | 2892 |

| Tetrahydrofuran | 422 | 479 | 2956 |

| Chloroform | 425 | 494 | 3509 |

| Acetone | 420 | 497 | 3919 |

| Acetonitrile | 419 | 501 | 4115 |

This interactive table summarizes the absorption maxima (λabs), fluorescence emission maxima (λem), and calculated Stokes shifts for a representative 2,1,3-benzoxadiazole derivative in solvents of varying polarity. nih.govfrontiersin.org

Electrochemical Characterization for Electronic Properties

Electrochemical methods, particularly cyclic voltammetry, are indispensable for probing the electronic properties of conjugated organic molecules like benzoxadiazole derivatives. These techniques allow for the determination of oxidation and reduction potentials, which are directly related to the energy levels of the frontier molecular orbitals. frontiersin.org

Determination of Oxidation and Reduction Potentials

Cyclic voltammetry measurements reveal the potentials at which a molecule can accept or donate electrons. For a series of D-π-A-π-D fluorophores based on a 2,1,3-benzoxadiazole core, electrochemical assays showed distinct reduction and oxidation processes. frontiersin.org The reduction peak is typically attributed to the electron-accepting benzoxadiazole group, leading to the formation of an anion radical species. frontiersin.orgresearchgate.net The oxidation processes, occurring at positive potentials, are often associated with the electron-donating parts of the molecule. frontiersin.org

The onset potentials for reduction (Eonsetred) and oxidation (Eonsetoxi) are critical parameters derived from the voltammogram. These values represent the minimum energy required to inject an electron into the molecule or remove one from it, respectively. From these onset potentials, the electrochemical band gap (Egelectro) can be calculated, which provides a measure of the energy difference between the highest occupied and lowest unoccupied molecular orbitals. researchgate.net Research has shown a strong correlation between these electrochemical band gaps and those determined from optical absorption spectra (optical band gaps). researchgate.netnih.gov

| Compound | Eonsetoxi (V) | Eonsetred (V) | Egelectro (eV) |

|---|---|---|---|

| Compound 9a | 1.08 | -1.40 | 2.48 |

| Compound 9b | 1.25 | -1.45 | 2.70 |

| Compound 9c | 1.20 | -1.42 | 2.62 |

| Compound 9d | 1.21 | -1.41 | 2.62 |

This interactive table displays the onset oxidation and reduction potentials and the calculated electrochemical band gap (Egelectro) for a series of 2,1,3-benzoxadiazole derivatives (9a-d). frontiersin.org

Calculation of Frontier Molecular Orbital Energy Levels (HOMO/LUMO)

The experimentally determined oxidation and reduction potentials can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org These frontier orbitals are key to understanding a molecule's electronic and optical properties, including its electron-donating and electron-accepting capabilities.

The ionization potential (IP), which corresponds to the HOMO energy level, and the electron affinity (EA), corresponding to the LUMO energy level, can be calculated using empirical formulas that relate them to the onset potentials. A common set of equations is: frontiersin.orgresearchgate.net

IP (HOMO) = - (Eonsetoxi + 4.44) eV

EA (LUMO) = - (Eonsetred + 4.44) eV

These calculations provide fundamental electronic parameters that are crucial for designing and evaluating materials for applications in organic electronics, such as solar cells and light-emitting diodes. frontiersin.org For the studied benzoxadiazole derivatives, the HOMO energy levels were obtained from the oxidation potential, and the LUMO levels were derived from the reduction potential, yielding electrochemical band gaps in the range of 2.48–2.70 eV. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) |

|---|---|---|

| Compound 9a | -5.52 | -3.04 |

| Compound 9b | -5.69 | -2.99 |

| Compound 9c | -5.64 | -3.02 |

| Compound 9d | -5.65 | -3.03 |

This interactive table shows the calculated HOMO and LUMO energy levels for a series of 2,1,3-benzoxadiazole derivatives (9a-d), derived from their electrochemical potentials. frontiersin.org

Chromatographic and Separation Methodologies for Analytical Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of organic compounds, including derivatives of 2,1,3-benzoxadiazole. dergipark.org.tr It is routinely employed after synthesis to assess the purity of the final products and to quantify them in various matrices. nih.gov

The most common mode used for these compounds is reversed-phase HPLC, which utilizes a nonpolar stationary phase (like a C18 column) and a polar mobile phase. dergipark.org.trnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Method development involves optimizing parameters such as the column, mobile phase composition (often a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), flow rate, and detector wavelength to achieve efficient separation of the target compound from impurities and starting materials. ekb.eg

For example, a validated HPLC method for analyzing nitrobenzoxadiazole derivatives utilized an Agilent Zorbax Eclipse XDB-C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, with detection at 254 nm. tandfonline.com Such methods are validated according to ICH guidelines for specificity, linearity, precision, and accuracy to ensure reliable and reproducible results. ekb.eg The retention time under specific conditions is a key identifier for the compound. tandfonline.com

| Parameter | Typical Condition | Source(s) |

|---|---|---|

| Instrument | Agilent 1100/1260 or equivalent | ekb.egtandfonline.com |

| Column | Reversed-Phase C18 (e.g., Agilent Zorbax SB-Aq or XDB-C18) | ekb.egtandfonline.com |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., phosphate, triethylamine) and organic solvent (e.g., acetonitrile, methanol) | dergipark.org.trekb.egtandfonline.com |

| Detector | UV-Visible or Diode-Array Detector (DAD) | tandfonline.com |

| Wavelength | Typically in the range of 205-450 nm, depending on the compound's absorption maximum | ekb.egtandfonline.com |

| Flow Rate | ~1.0 mL/min | - |

This interactive table summarizes typical parameters for an HPLC method used in the purity assessment and quantification of benzoxadiazole derivatives.

Pre-Column Derivatization Applications in Analytical Chemistry

A diligent search of scholarly databases and analytical chemistry journals did not yield any specific examples or detailed research findings on the use of this compound for pre-column derivatization. Pre-column derivatization is a technique where an analyte is chemically modified prior to its introduction into the chromatographic system to enhance its detectability or improve its chromatographic behavior. While other benzoxadiazole derivatives are utilized for this purpose, no documented applications specifically involve this compound. Therefore, no data on reaction conditions, analyte specificity, or detection limits can be provided.

Table 1: Summary of Pre-Column Derivatization Applications

| Analyte Class | Derivatization Conditions | Analytical Method | Detection Method | Limit of Detection (LOD) |

|---|

A thorough literature search revealed no studies utilizing this compound for pre-column derivatization.

Post-Column Derivatization Applications for Enhanced Detection

Similarly, there is no scientific literature available that describes the application of this compound as a post-column derivatization reagent. Post-column derivatization involves the chemical modification of analytes after they have been separated by chromatography but before they reach the detector. This method is often employed to increase the sensitivity and selectivity of detection for compounds that are otherwise difficult to detect. The absence of research in this area means that no specific protocols, reaction kinetics, or examples of enhanced detection using this particular compound can be reported.

Table 2: Summary of Post-Column Derivatization Applications

| Analyte Class | Reagent Delivery | Reaction Conditions | Detection Enhancement |

|---|

No published research was found regarding the use of this compound for post-column derivatization.

Computational and Theoretical Investigations of 2,1,3 Benzoxadiazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecular systems. For 2,1,3-benzoxadiazole derivatives, a variety of methods are employed to approximate the solutions to the Schrödinger equation, offering a balance between computational cost and accuracy.

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods. The HF method provides a foundational approximation by considering each electron in the average field of all other electrons, thus neglecting electron correlation. While computationally less intensive, this omission can affect the accuracy of the results.

DFT, on the other hand, has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net This method is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a functional of the electron density. In practice, DFT calculations employ various exchange-correlation functionals, such as the popular B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or PBE0, to approximate the complex many-electron interactions. researchgate.netnih.gov For instance, studies on substituted benzoxadiazoles have utilized time-dependent DFT (TD-DFT) with the PBE0 exchange-correlation density functional to determine absorption and emission energies. nih.gov Theoretical investigations on similar heterocyclic compounds often employ the B3LYP functional to explore their structural and electronic aspects. researchgate.net

To incorporate the effects of electron correlation that are neglected in the HF approximation, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice. MP2 improves upon the HF results by adding a correction term that accounts for the instantaneous interactions between electrons. This method provides a more accurate description of the electronic structure and properties of molecules. For example, quantum mechanical MP2 calculations have been used to compute the electrostatic potential and partial charges of complex molecules, offering a more refined understanding of charge distribution compared to some DFT functionals. nih.gov

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more flexible representation of the electron distribution, leading to more accurate results, but at a higher computational cost.

Commonly used basis sets in studies of organic molecules include the Pople-style basis sets, such as 6-31G(d,p) and 6-311G(d,p), and the Dunning-style correlation-consistent basis sets. The addition of polarization functions (e.g., d, p) and diffuse functions (e.g., + or ++) is crucial for accurately describing the electronic properties of systems with heteroatoms and for capturing subtle electronic effects. For instance, studies on substituted benzoxadiazoles have employed the 6-31+G(d) basis set in conjunction with DFT calculations. nih.gov Similarly, investigations into the structure and stability of dichloro-amino substituted aromatic systems have utilized the 6-311G(d,p) basis set. researchgate.net The selection of an appropriate basis set is a critical step in ensuring the reliability of the computational results.

Analysis of Reactivity Descriptors and Molecular Electrostatic Potentials

Beyond understanding the electronic structure, computational chemistry provides powerful tools to predict the chemical reactivity of molecules. Reactivity descriptors and molecular electrostatic potentials are key concepts in this domain.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. It is used to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. The condensed Fukui functions, which are associated with individual atoms in a molecule, are particularly useful for this purpose. researchgate.net

The dual descriptor, Δƒ(r), offers an even more refined picture of reactivity by distinguishing between sites where the electron density increases (nucleophilic attack) and where it decreases (electrophilic attack). This descriptor is particularly adept at unambiguously identifying regions susceptible to either type of attack. researchgate.net The calculation of these descriptors for 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine would allow for a detailed mapping of its reactive sites, which is invaluable for predicting its chemical behavior.

Below is an illustrative table of how condensed Fukui functions might be presented for a hypothetical analysis of this compound, indicating the propensity of each atom for different types of attack.

| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) | ƒk0 (Radical Attack) |

|---|---|---|---|

| N1 | 0.085 | 0.021 | 0.053 |

| O2 | 0.102 | 0.035 | 0.069 |

| N3 | 0.088 | 0.023 | 0.056 |

| C4 | 0.150 | 0.110 | 0.130 |

| N(amine) | 0.050 | 0.180 | 0.115 |

| C5 | 0.120 | 0.090 | 0.105 |

| Cl(C5) | 0.040 | 0.015 | 0.028 |

| C6 | 0.135 | 0.100 | 0.118 |

| C7 | 0.115 | 0.085 | 0.100 |

| Cl(C7) | 0.045 | 0.018 | 0.032 |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating a typical output of a Fukui function analysis.

The Molecular Electrostatic Surface Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, regions of negative potential (red) are associated with lone pairs and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MESP would likely show negative potentials around the oxygen and nitrogen atoms of the benzoxadiazole ring and the nitrogen of the amine group, indicating these as sites for electrophilic interaction. Conversely, positive potentials might be located on the hydrogen atoms of the amine group and in the vicinity of the electron-withdrawing chlorine atoms. The visualization of the MESP provides a clear and intuitive picture of the molecule's reactivity and its potential interaction with other molecules.

The following table summarizes the key computational methods and their primary applications in the study of 2,1,3-benzoxadiazole systems.

| Computational Method/Tool | Primary Application | Information Gained |

|---|---|---|

| Hartree-Fock (HF) | Initial electronic structure approximation | Molecular orbitals, electronic energy (without electron correlation) |

| Density Functional Theory (DFT) | Electronic structure and properties | Geometries, energies, vibrational frequencies, electronic properties (with electron correlation) |

| Møller-Plesset Perturbation Theory (MP2) | Inclusion of electron correlation | More accurate energies and properties compared to HF |

| Fukui Functions / Dual Descriptors | Reactivity analysis | Identification of sites for nucleophilic, electrophilic, and radical attack |

| Molecular Electrostatic Surface Potential (MESP) | Visualization of charge distribution | Prediction of non-covalent interactions and reactive sites |

Photophysical Property Prediction through Computational Modeling

Computational modeling serves as a powerful tool to predict the absorption and fluorescence properties of benzoxadiazole derivatives, guiding the synthesis of new fluorophores with desired spectral characteristics.

Time-Dependent Density Functional Theory (TD-DFT) is a robust quantum mechanical method widely used to predict the electronic absorption and emission spectra of fluorescent molecules. nih.gov For the 2,1,3-benzoxadiazole (also known as benzofurazan) class of compounds, TD-DFT calculations have been shown to consistently agree with experimentally determined absorption and emission wavelengths. nih.gov

The methodology involves optimizing the geometry of the molecule in its electronic ground state (S₀) and its first singlet excited state (S₁). The energy difference between these states corresponds to the absorption (excitation) and emission (fluorescence) energies. A common approach is to use hybrid functionals, such as PBE0 or B3LYP, with a basis set like 6-31+G(d), which has been demonstrated to provide a good balance between computational cost and accuracy for these systems. nih.govresearchgate.net

The calculations can predict the energies of vertical π→π* transitions, which are typically responsible for the primary absorption and emission bands in these aromatic compounds. researchgate.netresearchgate.net For instance, studies on various substituted benzoxazoles and benzoxadiazoles have successfully modeled their spectra, showing how different substituents modify the electronic structure and thus the resulting photophysical properties. researchgate.netresearchgate.net These computational predictions are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions involved. researchgate.netrsc.org

Table 1: Representative TD-DFT Calculation Parameters for Benzoxadiazole Derivatives This table is illustrative of typical computational parameters used in the literature for this class of compounds.

| Parameter | Typical Value/Method | Purpose |

| Method | Time-Dependent DFT (TD-DFT) | Calculation of excited states for absorption/emission spectra. |

| Functional | PBE0, B3LYP | Approximates the exchange-correlation energy in DFT. |

| Basis Set | 6-31+G(d), def2-TZVP | Defines the set of functions used to build molecular orbitals. |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on electronic properties. |

| Calculated Properties | λabs (nm), λem (nm), Oscillator Strength | Predicted absorption/emission maxima and transition probabilities. |

The rational design of novel fluorophores based on the 2,1,3-benzoxadiazole scaffold is guided by established theoretical principles that relate molecular structure to photophysical properties. rsc.org A primary strategy is the creation of molecules with significant intramolecular charge transfer (ICT) character, often following a donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) architecture. researchgate.netnih.gov

In this framework, the 2,1,3-benzoxadiazole core typically functions as the electron-accepting (A) unit due to its electron-deficient nature. nih.gov The photophysical properties can then be systematically tuned by introducing various electron-donating groups (D) onto the aromatic ring. For this compound, the amino group (-NH₂) at the 4-position serves as a potent electron donor, while the chloro groups at the 5- and 7-positions act as electron-withdrawing groups, further modulating the electronic landscape of the molecule. This strategic placement of substituents alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the absorption and emission wavelengths. nih.gov

This design principle is exemplified in the widely used 4-nitro-2,1,3-benzoxadiazole (B59055) (NBD) fluorophores, where the nitro group is a strong electron acceptor and an attached amino or thiol group acts as the donor. nih.govnih.gov Theoretical models allow chemists to predict how specific substitutions will affect the ICT process and, consequently, the fluorescence color, quantum yield, and environmental sensitivity of the resulting probe before undertaking complex synthesis. rsc.orgresearchgate.net

Molecular Modeling and Docking Studies for Elucidating Molecular Interactions

Beyond photophysics, computational methods are essential for exploring how benzoxadiazole derivatives interact with biological targets, providing insights that are critical for applications in drug discovery and chemical sensing.

Molecular docking is a computational technique used to predict the preferred orientation, or "binding mode," of a ligand when it forms a complex with a larger molecule, typically a protein or nucleic acid. mdpi.com This method is frequently applied to benzoxadiazole derivatives and related heterocyclic systems to understand their potential as enzyme inhibitors or biological probes. researchgate.netresearchgate.net

The process involves placing the ligand (e.g., this compound) into the binding site of a receptor whose three-dimensional structure is known. An algorithm then samples numerous possible conformations and orientations of the ligand, scoring each one based on a function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov Lower binding energy values typically indicate a more favorable interaction. nih.gov

Docking studies on related 5,7-dichloro-1,3-benzoxazole derivatives have been used to investigate their interactions with target proteins like glucosamine-6-phosphate synthase. researchgate.net The results of these simulations identify key intermolecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amino group) and acceptors on the protein (like backbone carbonyls or acidic/polar side chains). nih.govthaiscience.info

Hydrophobic Interactions: Occur between the aromatic ring of the benzoxadiazole and nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine). nih.gov

π-π Stacking: Potential interactions between the flat aromatic system of the ligand and aromatic residues like Tyrosine or Phenylalanine.

These computational predictions provide a structural hypothesis for the ligand's mechanism of action and guide the design of derivatives with improved binding affinity and selectivity. researchgate.netresearchgate.net

Table 2: Common Outputs from Molecular Docking Studies This table summarizes the typical data generated from in silico docking experiments.

| Output Parameter | Description | Significance |

| Binding Energy (kcal/mol) | Estimated free energy of binding for the most stable ligand pose. | Predicts the affinity of the ligand for the receptor; more negative values suggest stronger binding. |

| Ligand Pose/Conformation | The predicted 3D orientation of the ligand within the binding site. | Provides a structural model of the ligand-receptor complex. |

| Interacting Residues | List of amino acids in the receptor's active site that interact with the ligand. | Identifies key contacts responsible for stabilizing the binding interaction. |

| Interaction Types | Classification of intermolecular forces (e.g., H-bonds, hydrophobic, electrostatic). | Elucidates the chemical nature of the binding. |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, predicting how the ligand-receptor complex behaves over time. nih.govthaiscience.info MD simulations are powerful in silico tools that calculate the motion of atoms in the system by solving Newton's equations of motion, providing insights into the stability and conformational flexibility of the complex. nih.gov

An MD simulation typically starts with the best-docked pose of the ligand-receptor complex. The system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds for a set period (typically nanoseconds to microseconds), tracking the trajectory of all atoms. nih.gov

Key analyses derived from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.govpensoft.net

Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. pensoft.net

Binding Free Energy Calculation: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to snapshots from the MD trajectory to provide a more accurate estimation of the binding free energy than docking scores alone. researchgate.net

These simulations can confirm the stability of interactions predicted by docking, reveal important conformational changes that occur upon binding, and provide a more refined understanding of the thermodynamics of ligand-receptor recognition. nih.govnih.gov

Scientific Literature Lacks Specific Research Applications for this compound in Advanced Domains

The 2,1,3-benzoxadiazole core structure is a well-known fluorophore. nih.govresearchgate.net Derivatives such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are commonly used as fluorescent labeling reagents in bioanalytical chemistry. dergipark.org.trnih.gov These compounds react with primary and secondary amines, making them useful for derivatizing amino acids and other biomolecules to enable fluorescent detection. dergipark.org.tr However, specific studies detailing the synthesis and application of this compound as a fluorescent tag for biomolecules like amino acids, peptides, proteins, sugars, lipids, nucleosides, or oligonucleotides have not been identified.

Similarly, there is a lack of specific research on the use of this compound for probing cellular processes, investigating protein-compound interactions using fluorescence-based methods, or its application in high-throughput screening methodologies. While fluorescent probes are integral to these research areas, the scientific literature does not specify the use of this particular dichlorinated benzoxadiazole amine.

In the realm of materials science, 2,1,3-benzoxadiazole and its derivatives have been investigated as potential fluorophores for advanced materials. nih.govresearchgate.net Their photophysical properties, such as absorption and emission spectra, are of interest for creating novel functional materials and optical devices. researchgate.net Nevertheless, specific research exploring the properties and applications of this compound in this context is not available in the reviewed literature.

Research Applications of 2,1,3 Benzoxadiazole Derivatives in Advanced Scientific Domains

Design of Functional Materials and Optical Devices

Development of Luminescent Liquid Crystalline Phases

The 2,1,3-benzoxadiazole core is known for its electron-accepting properties and its utility in creating fluorescent molecules. figshare.com This has led to the exploration of its derivatives in the development of luminescent liquid crystalline materials. For instance, a novel series of fluorescent calamitic liquid crystals has been synthesized based on the 4,7-diphenyl-2,1,3-benzoxadiazole (B14741911) core. figshare.com These compounds were found to exhibit nematic and smectic liquid crystal phases and displayed yellow photoluminescence in both solution and solid states. figshare.com The fluorescence quantum yields of these benzoxadiazole-based compounds were notably high. figshare.com

However, a thorough review of scientific literature did not yield any specific studies on the development or application of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine in luminescent liquid crystalline phases.

Potential in Organic Electronic Applications (e.g., Organic Light Emitting Diodes, Chemical Sensors)

Derivatives of 2,1,3-benzothiadiazole (B189464), a related class of compounds, are recognized as versatile building blocks for fluorescent materials used in applications such as organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com The strong electron-withdrawing nature and high fluorescence efficiency of the 2,1,3-benzothiadiazole core make it suitable for these technologies. nih.gov Bifunctional fluorescent molecular probes based on the benzoxadiazole chromophore have also been developed for the selective detection of antibiotics. researchgate.net

Despite the promising characteristics of the parent structures, there is no specific information available in the reviewed literature regarding the investigation or use of This compound in organic electronic applications like OLEDs or chemical sensors.

Investigations in Agrochemical Research

Benzoxazole (B165842) Derivatives as Herbicidal Agents in Agricultural Science

Benzoxazole derivatives, which are structurally related to benzoxadiazoles, have been a subject of interest in the search for new herbicidal agents. For example, structure-activity relationship studies have been conducted on benzoxazinones and their degradation products to evaluate their phytotoxicity on various plant species, with the aim of developing new natural herbicide models. nih.govresearchgate.net Additionally, novel picolinic acid compounds containing a pyrazole (B372694) moiety have been synthesized and shown to exhibit significant herbicidal activity against broadleaf weeds. mdpi.com

No research findings were identified that specifically detail the investigation of This compound as a herbicidal agent.

Structure-Activity Relationship (SAR) Investigations for Agrochemical Targets

Structure-activity relationship (SAR) studies are crucial for the rational design of new agrochemicals. Such studies have been performed on benzoxazinones to understand how different structural modifications influence their phytotoxicity, providing insights for the development of new herbicides. nih.govresearchgate.net

There is no available information on SAR investigations specifically targeting This compound for any agrochemical applications.

Exploration in Medicinal Chemistry Research (excluding clinical human trials and related aspects)

The benzoxazole scaffold is recognized for its diverse biological activities, and its derivatives have been synthesized and evaluated as potential antiprotozoal agents. olemiss.edu Similarly, quinoline (B57606) and 1,3,4-thiadiazole (B1197879) moieties, which are also heterocyclic systems, are known to possess a broad spectrum of pharmacological activities and have been investigated as potential inhibitors for various diseases. nih.gov For example, a novel quinazoline (B50416) derivative, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, has been identified as a potent and selective kinase inhibitor with potential applications in cancer therapy. nih.gov

A review of the existing scientific literature did not reveal any preclinical medicinal chemistry research specifically focused on This compound .

Research on Enzyme Inhibition Mechanisms (e.g., Glutathione (B108866) S-transferases as Suicide Inhibitors)

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of a wide range of xenobiotic and endogenous compounds. Their overexpression in cancer cells is often associated with multidrug resistance, making them a key target for anticancer drug development. Certain 2,1,3-benzoxadiazole derivatives have been identified as potent inhibitors of GSTs.

For instance, the compound 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) has been characterized as a suicide inhibitor for GSTs. nih.gov Suicide inhibitors are a class of enzyme inactivators that are unreactive until they are catalytically converted to a reactive species by the target enzyme itself. This reactive intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.

The mechanism of GST inhibition by compounds like NBDHEX involves the formation of a sigma complex. nih.gov In this process, the inhibitor binds to the active site of the GST enzyme and, in the presence of the co-substrate glutathione (GSH), undergoes a nucleophilic aromatic substitution reaction. The glutathione thiolate attacks the electron-deficient aromatic ring of the benzoxadiazole derivative, forming a stable Meisenheimer-like intermediate, also known as a sigma complex. nih.gov

The inhibition of GSTs by benzoxadiazole derivatives has been linked to the induction of apoptosis in cancer cells. For example, submicromolar concentrations of NBDHEX have been shown to trigger apoptosis in several human tumor cell lines. nih.govnih.gov The proposed mechanism involves the disruption of the interaction between GSTP1-1 and the c-Jun N-terminal kinase (JNK), a key regulator of apoptotic signaling pathways. researchgate.net

Research into the apoptotic effects of various benzoxazole derivatives has been conducted on different cancer cell lines, including mouse lymphoma cells. esisresearch.org These studies often employ techniques such as flow cytometry with Annexin V staining to detect early apoptotic events and propidium (B1200493) iodide to identify late apoptotic and necrotic cells. While a direct investigation into the apoptosis-inducing capabilities of This compound is not extensively documented, its structural similarity to other biologically active benzoxadiazoles suggests it could be a candidate for such research.

Design of Photosensitizers for Photodynamic Research

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which can induce cell death in tumors and other diseased tissues. The design of effective photosensitizers is a critical area of research in this field.

While there is no specific research available on the use of This compound as a photosensitizer, the general principles of photosensitizer design focus on molecules with strong absorption in the visible or near-infrared region of the electromagnetic spectrum and a high quantum yield of triplet state formation, which is a prerequisite for efficient singlet oxygen generation.

The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which is the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen. nih.govnsf.gov This parameter is crucial for evaluating the potential of a compound for PDT applications. Various methods, both direct and indirect, are used to determine the singlet oxygen quantum yield. nih.govrsc.orgresearchgate.net

Although data on the singlet oxygen generation capacity of This compound is not available, such studies would be a necessary first step in evaluating its potential as a photosensitizer.

Research into Hypoxia-Inducible Factor (HIF) Inhibitors

Hypoxia, or low oxygen tension, is a common feature of solid tumors and is associated with tumor progression, metastasis, and resistance to therapy. The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 activates the transcription of numerous genes that promote angiogenesis, metabolic adaptation, and cell survival. Consequently, the inhibition of the HIF-1 pathway is a promising strategy for cancer therapy. nih.gov

There is currently no published research specifically identifying This compound as a HIF inhibitor. Research in this area is active, with many different classes of small molecules being investigated for their ability to disrupt the HIF-1 signaling pathway.

The evaluation of the apoptotic effects of potential anticancer agents in relevant cancer cell lines is a fundamental aspect of preclinical research. For lung cancer, cell lines such as A549 are commonly used to study the induction of apoptosis in vitro. mdpi.comnih.gov Studies investigating new therapeutic agents often assess changes in cell viability, the activation of caspases (key executioner enzymes in apoptosis), and the expression of pro- and anti-apoptotic proteins. mdpi.com

While the apoptotic effects of This compound on lung cancer cell lines have not been specifically reported, this would be a logical line of inquiry given the exploration of other heterocyclic compounds in this context. nih.govamegroups.org

Uncharted Territory: The Scientific Profile of this compound and its Role in Molecular Research Remains Undocumented

Despite its defined chemical structure, the scientific community has yet to publicly document the synthesis or therapeutic applications of the compound this compound, particularly concerning its potential role in regulating gene expression. Extensive searches of available scientific literature and chemical databases have yielded no specific information on this molecule's biological activity, including its effect on the reduction of mRNA expression levels of HIF-targeted genes.

The compound, identified by the CAS number 330982-41-7, possesses a molecular formula of C₆H₃Cl₂N₃O and a molecular weight of 204.01 g/mol . Its structure features a benzoxadiazole core with chlorine atoms at the 5th and 7th positions and an amine group at the 4th position. While the fundamental chemical properties are known, the broader scientific understanding of this specific molecule is limited.

The parent structure, 2,1,3-benzoxadiazole, and its derivatives are recognized for their diverse applications in scientific research, including their use as fluorescent probes and their potential in medicinal chemistry. For instance, various benzoxadiazole and related benzisoxazole analogs have been investigated as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the cellular response to low oxygen levels and a target of interest in cancer research. However, no studies have specifically implicated this compound in this or any other biological pathway.

Consequently, there are no detailed research findings, data tables, or discussions available to populate the requested article structure concerning the research applications of this compound in the molecular research domain of reducing mRNA expression levels of HIF-targeted genes. The synthesis pathway for this specific amine also remains unpublished in the accessible scientific literature.

Until further research is conducted and published, the potential of this compound as a tool in molecular biology and therapeutic development remains purely speculative.

Future Directions and Emerging Research Avenues for 5,7 Dichloro 2,1,3 Benzoxadiazol 4 Amine and Its Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The advancement of chemical synthesis towards more environmentally benign and efficient processes is a critical goal for modern chemistry. For the production of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine derivatives, future research is increasingly focused on the adoption of green chemistry principles. orgchemres.orgjetir.orgrsc.orgmdpi.com This includes the exploration of alternative solvent systems, such as water and glycerol, to replace traditional volatile organic compounds. orgchemres.orgrsc.org The use of inexpensive and less toxic catalysts, like copper sulfate, is also a promising avenue. orgchemres.org

Microwave-assisted synthesis represents a significant leap forward in the efficient production of these compounds. researchgate.netnih.govmdpi.combohrium.com This technique offers numerous advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced energy efficiency. nih.govmdpi.com The ability to perform reactions under solvent-free conditions is another key benefit of microwave irradiation, further bolstering the green credentials of the synthetic process. bohrium.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also contribute to more streamlined and sustainable production of benzoxadiazole derivatives.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Green Chemistry Approaches |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | Variable, often reduced |

| Energy Consumption | High | Low | Generally lower |

| Solvent Use | Often requires volatile organic solvents | Can be solvent-free or use green solvents | Emphasizes use of water, glycerol, etc. |

| Yields | Variable | Often higher | Generally good to excellent |

| Byproducts | Can be significant | Often reduced | Minimized |

Advanced Computational Design and Predictive Modeling of Functional Derivatives

The integration of computational chemistry into the drug discovery and material science workflow has revolutionized the way researchers design and screen new molecules. For this compound derivatives, advanced computational tools are being employed to predict their biological activities and physical properties, thereby guiding synthetic efforts towards the most promising candidates. nih.govekb.egresearchgate.netnih.gov

Molecular docking studies are instrumental in understanding the potential interactions of these derivatives with biological targets, such as enzymes and receptors. nih.govekb.egresearchgate.netnih.gov By simulating the binding of a ligand to a target protein, researchers can predict the binding affinity and mode of interaction, which is crucial for the design of potent inhibitors or modulators. nih.govekb.egnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies provide a statistical approach to correlate the chemical structure of a compound with its biological activity. nih.govijcsi.prosemanticscholar.orgresearchgate.netnih.gov By developing QSAR models, it is possible to predict the activity of novel, unsynthesized derivatives, thus prioritizing synthetic targets. Density Functional Theory (DFT) calculations are also being used to investigate the electronic structure and properties of benzoxadiazole derivatives, offering insights into their reactivity, stability, and photophysical characteristics. ijcsi.prosemanticscholar.orgresearchgate.netresearchgate.net

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Molecular Docking | Predicting ligand-target interactions | Binding affinity, binding mode, interaction with key residues |

| QSAR | Correlating chemical structure with biological activity | Anticancer, antimicrobial, or other biological activities |

| DFT | Investigating electronic structure and properties | HOMO/LUMO energies, dipole moment, reactivity indices |

Expansion of Applications as Research Probes in Complex Biological Systems

The inherent fluorescence of many benzoxadiazole derivatives makes them highly attractive for use as research probes in the intricate environment of biological systems. nih.govacs.orgnih.govresearchgate.netresearchgate.net These compounds can be designed to selectively accumulate in specific cellular compartments or to respond to changes in the local microenvironment, such as pH or the presence of specific biomolecules. researchgate.net

The development of novel fluorescent probes based on the this compound scaffold holds immense potential for advancing our understanding of cellular processes. These probes can be used for the high-resolution imaging of organelles, including mitochondria and lipid droplets, providing insights into their dynamics and function in both healthy and diseased cells. nih.govacs.org Furthermore, the design of "turn-on" fluorescent probes, which exhibit enhanced fluorescence upon binding to a specific analyte, is a particularly active area of research.

The structural analogue, 2,1,3-benzothiadiazole (B189464) (BTD), has demonstrated significant advantages over classical fluorescent scaffolds, including large Stokes shifts, high quantum yields, and excellent photostability. nih.govacs.orgresearchgate.net These favorable photophysical properties are likely to be shared by many benzoxadiazole derivatives, paving the way for their use in a wide range of bioimaging applications, from fundamental cell biology to disease diagnostics. nih.govacs.org Nitrobenzoxadiazole (NBD) derivatives have been successfully employed for imaging and as diagnostic tools. nih.gov

Exploration of New Material Science Applications with Enhanced Properties

Beyond their biological applications, derivatives of this compound are poised to make significant contributions to the field of material science. The electron-accepting nature of the benzoxadiazole core makes it a valuable building block for the construction of high-performance organic electronic materials. researchgate.netrsc.orgresearchgate.netmetu.edu.tr

In the realm of organic photovoltaics (OPVs), donor-acceptor polymers incorporating benzoxadiazole units have shown promise for efficient light harvesting and charge separation. researchgate.netmetu.edu.tr The ability to tune the electronic and optical properties of these polymers through chemical modification of the benzoxadiazole core and the donor units allows for the optimization of device performance. researchgate.netmetu.edu.tr

Furthermore, the strong fluorescence of certain benzoxadiazole derivatives makes them suitable for applications in organic light-emitting diodes (OLEDs). The development of new materials with tailored emission wavelengths and high quantum efficiencies is a key focus of current research. The versatility of the benzoxadiazole scaffold also extends to its use in sensors and other optoelectronic devices. researchgate.net

Integration with Emerging Technologies in Chemical and Biological Research

The full potential of this compound and its derivatives will be realized through their integration with emerging technologies that are transforming chemical and biological research. High-throughput screening (HTS) platforms, for instance, enable the rapid evaluation of large libraries of compounds for their biological activity. nih.govewadirect.comox.ac.uknyu.edu This technology can accelerate the discovery of new drug candidates and research probes from a diverse pool of benzoxadiazole derivatives. amanote.com

The use of microfluidic devices, or "lab-on-a-chip" systems, offers a powerful tool for the synthesis, purification, and screening of these compounds on a miniaturized scale. This approach not only reduces the consumption of reagents and solvents but also allows for precise control over reaction conditions.

In the context of bioimaging, the combination of advanced microscopy techniques, such as super-resolution microscopy and fluorescence lifetime imaging microscopy (FLIM), with novel benzoxadiazole-based probes will provide unprecedented insights into the molecular workings of living cells. These technologies will enable researchers to visualize cellular structures and processes with exceptional detail and to probe the local environment of the fluorescent molecule.

Q & A

Q. Optimization Parameters :

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and regioselectivity .

- Temperature : Controlled heating (80–120°C) minimizes side reactions .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Hydrazide, H₂SO₄, 100°C | 65–75 | |

| Chlorination | Cl₂ gas, FeCl₃ catalyst, 40°C | 80–85 |

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzoxadiazole ring structure and substituent positions .

- HPLC : Quantifies purity (>95% required for biological assays) and monitors reaction progress .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. Example Workflow :

Purity Check : HPLC with C18 column, acetonitrile/water mobile phase .

Structural Confirmation : ¹H NMR in DMSO-d₆ (δ 7.2–8.5 ppm for aromatic protons) .

How can solvent polarity and catalyst selection influence the regioselectivity in substitution reactions involving this compound?

Advanced

Regioselectivity in substitutions (e.g., nucleophilic aromatic substitution) depends on:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring para-substitution over ortho .

- Catalysts : K₂CO₃ promotes deprotonation of nucleophiles (e.g., amines), enhancing reactivity at electron-deficient positions .

Q. Case Study :

- Reaction : Amine substitution at the 4-position.

- Optimal Conditions : DMF solvent, K₂CO₃ base, 60°C → 85% yield of para-substituted product .

What strategies address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

Advanced

Discrepancies often arise from:

- Metabolic Instability : Phase I/II metabolism (e.g., hydroxylation) reduces bioavailability.

- Solubility Issues : Poor aqueous solubility limits in vivo efficacy.

Q. Mitigation Strategies :

- Derivatization : Introduce hydrophilic groups (e.g., –SO₃H) to improve solubility .

- Prodrug Design : Mask reactive sites (e.g., acetylation of –NH₂) to enhance metabolic stability .

How does computational modeling predict the interaction of this compound with biological targets?

Advanced

Molecular Docking Workflow :

Target Selection : Enzymes with benzoxadiazole-binding pockets (e.g., kinases).

Ligand Preparation : Optimize 3D structure using DFT (density functional theory).

Docking Simulations : Software like AutoDock Vina predicts binding affinity and poses .

Example : Docking with cytochrome P450 revealed hydrogen bonding between the –NH₂ group and heme iron .

What are the key physical properties (e.g., solubility, stability) affecting experimental handling?

Q. Basic

- Solubility : Limited in water; soluble in DMSO (50 mg/mL) .

- Stability : Degrades under UV light; store in amber vials at –20°C .

- Melting Point : 109–111°C (used to verify batch consistency) .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced

Key Challenges :

- Side Reactions : Oxidative dimerization at high concentrations .

- Temperature Gradients : Inconsistent heating in large reactors leads to byproducts.

Q. Solutions :

- Flow Chemistry : Continuous reactors ensure uniform conditions .

- In-line Monitoring : HPLC-MS detects impurities in real time .

What safety protocols are recommended when handling this compound?

Q. Basic

- PPE : Gloves, lab coat, and goggles (potential skin/eye irritant) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste Disposal : Incinerate via EPA-approved methods .

How to design derivatives to enhance specific bioactivity while minimizing toxicity?

Advanced

Rational Design Framework :

SAR Analysis : Correlate substituent effects (e.g., –Cl vs. –F) with activity/toxicity .

Toxicophore Removal : Replace metabolically labile groups (e.g., –NO₂ → –CF₃) .

Example : Replacing 5-Cl with 5-F reduced hepatotoxicity in murine models .

What are common side reactions during synthesis, and how to mitigate them?

Advanced

Common Side Reactions :

- Oxidative Degradation : Benzoxadiazole ring opening under acidic conditions .

- Dimerization : Occurs at high temperatures (>120°C) .

Q. Mitigation :

- Low-Temperature Synthesis : Maintain reaction at 80–100°C .

- Inert Atmosphere : Use N₂ gas to prevent oxidation .

Notes

- Methodological Focus : Answers emphasize experimental design, optimization, and troubleshooting.

- Data Sources : Integrated synthesis, analytical, and biological data from peer-reviewed evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.